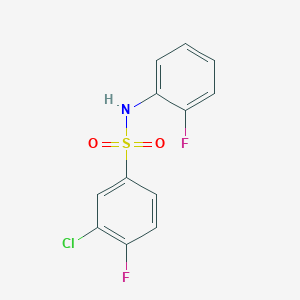

![molecular formula C9H17NO2 B2466604 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid CAS No. 1247857-18-6](/img/structure/B2466604.png)

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

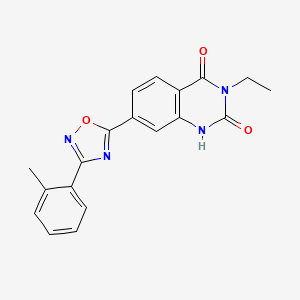

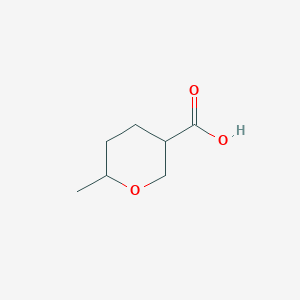

“1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid” is a chemical compound with the molecular weight of 171.24 . It is typically in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H15NO2/c1-9(2)8(7(10)11)5-3-4-6-8/h3-6H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Role as a Carboxylic Acid Isostere

The compound's cyclopentane structure makes it a novel isostere for the carboxylic acid functional group. Its properties, comparable to carboxylic acids, allow it to effectively substitute for carboxylic acid functional groups in drug design, enhancing the physical-chemical properties of the derivatives. This application is particularly notable in designing potent thromboxane (A2) receptor antagonists (Ballatore et al., 2011).

Involvement in Catalytic Cyclizations

The cyclopentane structure of this compound is pivotal in catalytic cyclizations, particularly in reactions involving β-bromo-α,β-unsaturated carboxylic acids and dimethylhydrazine. These cyclizations, facilitated by a palladium catalyst, lead to the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones, illustrating its utility in synthesizing complex cyclic structures (Bae & Cho, 2014).

Influence on Molecular Rearrangements

The compound's cyclopentane moiety influences molecular rearrangements, especially in systems containing planar segments. The Thorpe-Ingold effect, which aids in the formation of five-membered rings, is accentuated in structures involving 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid. This effect is instrumental in the rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids, demonstrating the compound's role in facilitating and directing molecular rearrangements (Kaneti et al., 2004).

Utilization in Peptide Coupling

This compound also finds its application in peptide coupling methods, particularly in conjugating carboxylic acids with methyl ester amino acids hydrochloride. The presence of the dimethylamino group makes it an efficient component in coupling reactions, facilitating the synthesis of various substituted amino acid derivatives (Brunel, Salmi, & Letourneux, 2005).

Contributions to Molecular Aggregation

The structural features of this compound contribute to the aggregation behavior of molecules, especially in the formation of organogels. Its functional groups, particularly carboxylic acid and dimethylamino groups, play a significant role in controlling the aggregation mode, influencing the morphology of the resulting organogels (Tanaka et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(2)7-9(8(11)12)5-3-4-6-9/h3-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFRZUUHXLSISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2466522.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2466523.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466536.png)

![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B2466537.png)

![N-(1-cyanocyclopentyl)-2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B2466538.png)